molecular formula C8H4F6O B1402260 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1417569-57-3

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B1402260
CAS No.: 1417569-57-3
M. Wt: 230.11 g/mol
InChI Key: FDYSPGJIMUXQMH-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of difluoromethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms and fluorinated groups onto a benzene ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts to achieve the desired substitution pattern on the benzene ring .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for the efficient production of this compound .

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain molecular pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biochemical effects .

Properties

IUPAC Name

1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYSPGJIMUXQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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